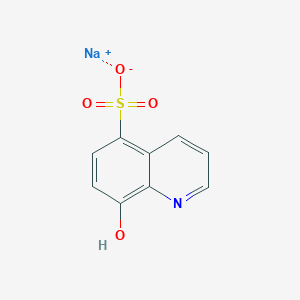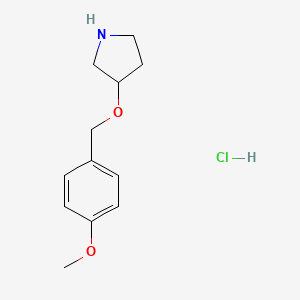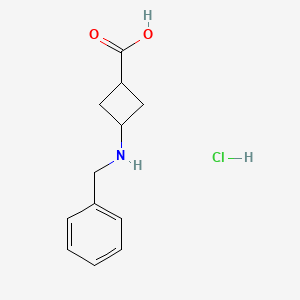
3-(Benzylamino)cyclobutanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C12H16ClNO2 und einem Molekulargewicht von 241,71 g/mol . Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in fortschrittlichen Forschungs- und Entwicklungsprojekten eingesetzt .
Vorbereitungsmethoden
Die Synthese von 3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von Cyclobutancarbonsäure mit Benzylamin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsverfahren können ähnliche Syntheserouten, jedoch im größeren Maßstab, mit optimierten Reaktionsbedingungen verwenden, um die Effizienz zu maximieren und die Kosten zu minimieren .
Analyse Chemischer Reaktionen
3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme und seine Wechselwirkungen mit verschiedenen Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und seine Rolle bei der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden, ihre Aktivität verändern und so zu verschiedenen biologischen Effekten führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Cyclobutancarbonsäure: Fehlt die Benzylaminogruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
Benzylamin: Fehlt der Cyclobutancarbonsäure-Rest, was zu unterschiedlichen Anwendungen und Verwendungen führt.
Cyclobutancarbonsäure-Derivate: Verschiedene Derivate mit unterschiedlichen Substituenten können einzigartige Eigenschaften und Anwendungen haben.
Die Einzigartigkeit von 3-(Benzylamino)cyclobutancarbonsäure-Hydrochlorid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen .
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
3-(benzylamino)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |
InChI-Schlüssel |
LGVPMMGMUIVXKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





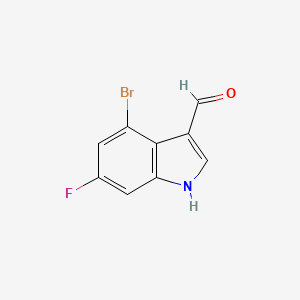

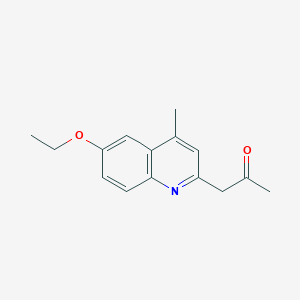



![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
